molecular formula C7H5FN2S2 B11728110 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol

4-Amino-7-fluoro-1,3-benzothiazole-2-thiol

Cat. No.: B11728110
M. Wt: 200.3 g/mol
InChI Key: SANPYYKDGIFRBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminothiophenol with 4-fluoroaniline in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to facilitate the cyclization process. Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

4-Amino-7-fluoro-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-7-fluoro-1,3-benzothiazole-2-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5FN2S2

Molecular Weight

200.3 g/mol

IUPAC Name

4-amino-7-fluoro-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H5FN2S2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,9H2,(H,10,11)

InChI Key

SANPYYKDGIFRBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)NC(=S)S2)F

Origin of Product

United States

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